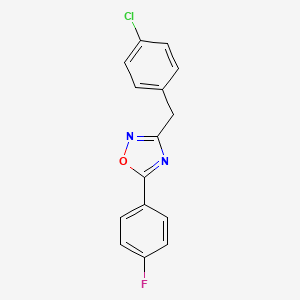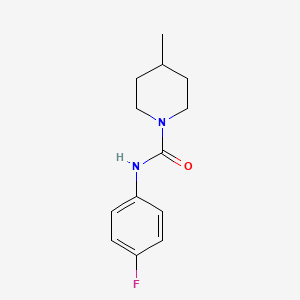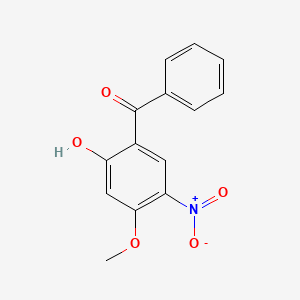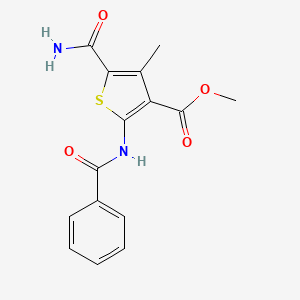
N-(3-acetylphenyl)-N'-3-pyridinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-N'-3-pyridinylurea, also known as APYU, is a compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. APYU belongs to the class of urea derivatives and has been studied for its various biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-N'-3-pyridinylurea is not fully understood, but it is believed to be involved in the inhibition of various enzymes and signaling pathways. N-(3-acetylphenyl)-N'-3-pyridinylurea has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(3-acetylphenyl)-N'-3-pyridinylurea has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-3-pyridinylurea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(3-acetylphenyl)-N'-3-pyridinylurea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(3-acetylphenyl)-N'-3-pyridinylurea has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-acetylphenyl)-N'-3-pyridinylurea is that it has been shown to have multiple biological activities, making it a promising therapeutic agent for various diseases. However, one of the limitations of N-(3-acetylphenyl)-N'-3-pyridinylurea is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, N-(3-acetylphenyl)-N'-3-pyridinylurea has not been extensively studied in clinical trials, which limits its potential as a therapeutic agent.
Direcciones Futuras
For the study of N-(3-acetylphenyl)-N'-3-pyridinylurea include further investigation of its mechanism of action and its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-N'-3-pyridinylurea can be achieved by the reaction between 3-acetylphenyl isocyanate and 3-aminopyridine in the presence of a catalyst. This reaction results in the formation of N-(3-acetylphenyl)-N'-3-pyridinylurea as a white crystalline solid. The yield of N-(3-acetylphenyl)-N'-3-pyridinylurea can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-N'-3-pyridinylurea has been studied for its various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic properties. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. N-(3-acetylphenyl)-N'-3-pyridinylurea has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(3-acetylphenyl)-N'-3-pyridinylurea has been studied for its potential as a therapeutic agent for diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)11-4-2-5-12(8-11)16-14(19)17-13-6-3-7-15-9-13/h2-9H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSZXHQAHHKCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-pyridin-3-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-5-quinolinylacetamide](/img/structure/B5761768.png)



![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)
